molecular formula C16H18ClN3O2S2 B2537613 N-(4-chlorophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 953991-50-9

N-(4-chlorophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2537613
CAS No.: 953991-50-9
M. Wt: 383.91
InChI Key: OETVNRNOGAOXFQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a synthetic organic compound featuring a thiazole core and an acetamide linkage, designed for advanced chemical and pharmacological research. This compound belongs to a class of molecules known for significant biological activities. Structural analogs of this compound, which share the critical 1,3-thiazole nucleus and amide functional groups, have demonstrated promising antimicrobial and antiproliferative properties in scientific studies . The thiazole ring is a privileged scaffold in medicinal chemistry, often associated with the ability to interfere with essential biological processes in pathogens and cancer cells . Researchers value these derivatives for exploring new therapeutic avenues, particularly against drug-resistant bacterial and fungal strains, as well as for investigating novel anticancer mechanisms . The presence of the 4-chlorophenyl substituent and the amide linkage is a common feature in molecules explored as potential cytotoxic agents, with some derivatives showing efficacy against various human cancer cell lines, including breast adenocarcinoma (MCF7), cervical cancer (Hela), and glioblastoma (U87) . The proposed mechanism of action for related compounds includes the induction of apoptosis in cancer cells, characterized by caspase-3 activation, reduction of mitochondrial membrane potential, and generation of reactive oxygen species (ROS) . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S2/c1-10(2)18-14(21)7-13-8-23-16(20-13)24-9-15(22)19-12-5-3-11(17)4-6-12/h3-6,8,10H,7,9H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETVNRNOGAOXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cancer models, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring linked to an acetamide moiety, with an isopropylamino group that enhances its biological properties. The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with thiazole derivatives followed by acetamide formation.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Kinases : It has been shown to inhibit RET kinase activity, which plays a crucial role in various cancers. In vitro studies demonstrated that derivatives with similar structures significantly reduced cell proliferation in RET-driven cancer models .
  • Induction of Apoptosis and Autophagy : The lead compound from related studies induced cell death through apoptosis and autophagy pathways, particularly in melanoma and pancreatic cancer cell lines .
  • Inhibition of 11β-HSD Enzymes : Some derivatives have been identified as selective inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD1 and 11β-HSD2), which are implicated in tumor growth regulation .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table highlighting key findings from recent studies:

Activity Cell Line IC50 (µM) Mechanism Reference
RET Kinase InhibitionVarious Cancer Cell Lines0.5 - 1.5Kinase Inhibition
Induction of ApoptosisA375 Melanoma1.0Apoptosis
Inhibition of 11β-HSD1Colorectal Cancer Cells10Enzyme Inhibition
CytotoxicityHealthy Cell Lines>100Low Toxicity

Case Studies

  • Cancer Treatment Efficacy : In a study involving A375 xenograft models in mice, the compound showed significant reduction in tumor growth compared to controls, indicating its potential as an effective therapeutic agent against melanoma .
  • Mechanistic Studies : Investigations into the molecular pathways revealed that the compound's ability to induce apoptosis was associated with increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
  • Selectivity and Safety Profile : The selectivity for cancer cells over healthy cells suggests a favorable safety profile, making it an attractive candidate for further development in anti-cancer therapies .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its isopropylamino-oxoethyl-thiazole and thio-linked acetamide groups. Below is a comparative analysis with analogues from the literature:

Table 1: Key Structural and Functional Comparisons
Compound Name & ID Core Structure Key Substituents Melting Point (°C) Biological Activity/Notes Reference
Target Compound Thiazole-thioacetamide 4-(2-(isopropylamino)-2-oxoethyl)thiazole, N-(4-chlorophenyl) N/A Hypothesized enzyme inhibition or transporter modulation -
N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (13) Thiazolidinone-thioxoacetamide 5-nitro-2-furylmethylene, 2-thioxo groups 159–160 Potential antimicrobial/antifungal activity
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) Thiazole-acetamide 4-chlorophenylpiperazine, p-tolyl group 282–283 MMP inhibition (anti-inflammatory potential)
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11e) Thiazole-triazole-acetamide Quinoxaline-triazole hybrid N/A Antibacterial/antiviral applications
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide (5) Coumarin-thiazole-acetamide Coumarin moiety, phenylamino group 206–211 α-Glucosidase inhibition (antidiabetic)
N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide (4) Thiazole-piperazine-acetamide Bromophenyl, bulky piperazine substituent N/A P-gp inhibition (enhances paclitaxel bioavailability by 56–106.6%)

Key Differences and Implications

The 2-thioxo groups in compound 13 increase polarity, which may reduce bioavailability compared to the target’s thioether linkage.

Biological Activity: Piperazine derivatives (e.g., compound 4 ) show P-glycoprotein (P-gp) inhibition, enhancing drug bioavailability. The target’s isopropylamino group may offer similar effects but with reduced steric hindrance. Coumarin-linked analogues (e.g., compound 5 ) exhibit α-glucosidase inhibition, suggesting the target’s thiazole-thioacetamide core could be optimized for metabolic enzyme targeting.

Synthetic Accessibility: Yields for analogues range from 53% (compound 12 ) to 89% (compound 5 ). The target’s synthesis would require optimization of the isopropylamino-oxoethyl substitution, which may affect reaction efficiency.

Physicochemical Properties

  • Melting Points : Higher melting points (>250°C) in piperazine derivatives (e.g., compound 14 ) suggest greater crystallinity, whereas the target’s flexible isopropyl group may lower its melting point.
  • Solubility : The 5-nitro-2-furyl group in compound 13 introduces nitro functionality, likely reducing aqueous solubility compared to the target’s chloro-substituted phenyl group.

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